Tampramine
Overview
Description
Tampramine, also known as AHR-9377, is a tricyclic antidepressant developed in the 1980s. Despite its potential, it was never marketed. This compound acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . It was found to be effective in the forced swim test model of depression in animal studies but was never trialed in humans .
Mechanism of Action
Target of Action
Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.
Mode of Action
This compound interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, this compound enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that this compound would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and thus its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Preparation Methods
Tampramine can be synthesized through a multi-step process involving the preparation of substituted 2-aminobenzophenones from substituted anilines. The anilines are first protected as acetanilides by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. Finally, the acetyl group is removed from the amino group to provide the substituted 2-aminobenzophenones . This method is practical and convenient, yielding moderate to good results.
Chemical Reactions Analysis
Tampramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tampramine has been primarily studied for its potential as an antidepressant. It acts as a selective norepinephrine reuptake inhibitor, which could make it useful in treating major depressive disorder . Additionally, its unique properties have made it a subject of interest in neurochemical research, particularly in understanding the mechanisms of norepinephrine reuptake inhibition .
Comparison with Similar Compounds
Tampramine is similar to other tricyclic antidepressants like imipramine, amitriptyline, and nortriptyline. it is unique in its selective inhibition of norepinephrine reuptake without significant affinity for other receptors . This selectivity could potentially result in fewer side effects compared to other tricyclic antidepressants, which often affect multiple neurotransmitter systems .
Similar Compounds
Imipramine: A tricyclic antidepressant that inhibits the reuptake of both norepinephrine and serotonin.
Amitriptyline: Another tricyclic antidepressant with a broader spectrum of receptor affinities, including histaminergic and muscarinic receptors.
Nortriptyline: A tricyclic antidepressant that primarily inhibits norepinephrine reuptake but also affects serotonin reuptake to a lesser extent.
This compound’s unique selectivity for norepinephrine reuptake inhibition sets it apart from these similar compounds, potentially offering a different side effect profile and therapeutic application.
Properties
IUPAC Name |
N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGGQFJPWBBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232203 | |
Record name | Tampramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83166-17-0 | |
Record name | Tampramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tampramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tampramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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